![molecular formula C7H8O3S2 B2385302 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione CAS No. 137004-58-1](/img/structure/B2385302.png)
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione
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Overview
Description
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is a chemical compound known for its unique structure and properties It is a member of the thienothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms
Mechanism of Action
Target of Action
GNF-Pf-751, also known as “7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” or “4-Hydroxy-3,4-dihydro-1Lambda6-thieno[2,3-B]thiopyran-1,1(2H)-dione”, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is associated with drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This interaction leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound interferes with the function of pfmfr3, which plays roles in mitochondrial transport as well as drug resistance . This suggests that GNF-Pf-751 may affect the mitochondrial pathways in Plasmodium falciparum.
Result of Action
The inhibition of PfMFR3 by GNF-Pf-751 results in decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have potential as a novel therapeutic agent for malaria, particularly in cases where resistance to other antimalarials has developed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-b]thiopyran derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted thienothiopyrans .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-b]thiopyran compounds exhibit significant antimicrobial properties. For instance, studies show that modifications to the thiopyran structure can enhance activity against various bacterial strains and fungi.
Anticancer Properties : Thieno[2,3-b]thiopyran derivatives have been investigated for their potential anticancer effects. Some studies report that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
Anti-inflammatory Effects : The anti-inflammatory potential of thieno[2,3-b]thiopyran derivatives has been documented in several studies. These compounds may inhibit key inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.
Materials Science Applications
Organic Photovoltaics : The unique electronic properties of thieno[2,3-b]thiopyran compounds make them suitable for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transport has been explored in the design of more efficient solar cells.
Conductive Polymers : Incorporating thieno[2,3-b]thiopyran into polymer matrices can enhance electrical conductivity. This property is valuable for developing flexible electronic devices and sensors.
Organic Synthesis Applications
Building Blocks in Synthesis : Thieno[2,3-b]thiopyran serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently. For example, it can be used in the synthesis of biologically active compounds through functional group transformations.
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial Activity | Identified potent activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 10 µg/mL. |
Johnson et al., 2021 | Anticancer Properties | Demonstrated that modified thieno[2,3-b]thiopyrans induce apoptosis in breast cancer cells via caspase activation pathways. |
Lee et al., 2022 | Organic Photovoltaics | Achieved power conversion efficiencies of over 7% using thieno[2,3-b]thiopyran-based materials in solar cells. |
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Sulfone derivatives: Compounds with similar oxidation states and functional groups.
Uniqueness
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-Hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]thiopyran core with a hydroxyl group and a dione functionality. This unique structure contributes to its biological activity, particularly as an inhibitor in various enzymatic reactions.
1. Anti-Tyrosinase Activity
Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can be beneficial for skin whitening and the treatment of hyperpigmentation disorders. Research indicates that compounds similar to 4-hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione exhibit potent anti-tyrosinase activity. Molecular docking studies suggest that the presence of hydroxyl groups enhances binding affinity to the active site of tyrosinase .
Table 1: Comparison of Tyrosinase Inhibitors
Compound Name | Structure Type | IC50 (µM) | Reference |
---|---|---|---|
Kojic Acid | Hydroxyphenolic | 20 | |
Hydroquinone | Hydroxyphenolic | 15 | |
4-Hydroxy... | Thieno[2,3-b]thiopyran | TBD | Current |
2. Anticancer Properties
Preliminary studies indicate that thieno derivatives may possess anticancer properties. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
Case Study: Thienopyrimidine Derivatives
In a study involving thienopyrimidine derivatives, one compound demonstrated an IC50 value of 0.06 nM against the LHRH receptor in vitro. Such activity suggests potential applications in hormone-dependent cancers .
3. Antimicrobial Activity
The antimicrobial properties of thieno compounds have been explored with promising results. Compounds containing the thienopyran structure exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activities of 4-hydroxy-2H,3H,4H-1-thieno[2,3-b]thiopyran-1,1-dione are attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as tyrosinase and potentially others involved in metabolic pathways.
- Cell Signaling Modulation: It may influence various signaling pathways related to cell growth and apoptosis.
- Membrane Disruption: Its lipophilic nature allows it to interact with cellular membranes, leading to antimicrobial effects.
Properties
IUPAC Name |
7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTKAMUOHUPBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1O)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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